PBPMA Liberates Bromine Radicals for Photoinitiator-Free Curing, Whereas PCPMA Does Not
Under UV irradiation (λ > 300 nm), pentabromophenyl methacrylate (PBPMA) undergoes homolysis of the bromine–phenyl bond, releasing free bromine radicals that directly initiate acrylic polymerization. In direct contrast, pentachlorophenyl methacrylate (PCPMA) does not release chlorine radicals; laser flash photolysis detected no free chlorine species. Instead, PCPMA forms bicyclic lactone isomers via an intramolecular rearrangement [1]. This mechanistic bifurcation means PBPMA can function as a self-initiating monomer, eliminating the need for conventional photoinitiators and their associated migration, yellowing, and toxicity issues [2].
| Evidence Dimension | Radical generation upon UV irradiation (λ > 300 nm) |
|---|---|
| Target Compound Data | Bromine radicals detected by laser flash photolysis; quantum yield ∼0.15–0.3 [2] |
| Comparator Or Baseline | Pentachlorophenyl methacrylate (PCPMA): No chlorine radicals detected; bicyclic lactone formation observed via GC/MS [1] |
| Quantified Difference | Qualitative mechanistic difference: Br-radical pathway (PBPMA) vs. lactone rearrangement (PCPMA) |
| Conditions | Model acrylic varnish (aliphatic urethane diacrylate + tripropylene glycol diacrylate); UV λ > 300 nm; real-time FTIR and laser flash photolysis |
Why This Matters
Procurement decisions for photo-curable formulations should prioritize PBPMA when a self-initiating, photoinitiator-free system is desired, as the chlorinated analog cannot provide the same radical-generating capability.
- [1] Daikos O, Naumov S, Knolle W, Heymann K, Scherzer T. Photoinitiator-free radical photopolymerization using polybrominated and polychlorinated aromatic methacrylates: Investigations on the mechanisms of initiation. J Photochem Photobiol A: Chem. 2022;430:113916. View Source
- [2] Daikos O, Naumov S, Knolle W, Heymann K, Scherzer T. Peculiarities of the photoinitiator-free photopolymerization of pentabrominated and pentafluorinated aromatic acrylates and methacrylates. Phys Chem Chem Phys. 2016;18:32369-32377. doi:10.1039/C6CP06549J. View Source
